2,6-Dichloro-3-fluorophenacyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dichloro-3-fluorophenacyl bromide, also known as 2-Bromo-2’,6’-dichloro-3’-fluoroacetophenone, is a chemical compound with the empirical formula C8H4BrCl2FO . It has a molecular weight of 285.93 .

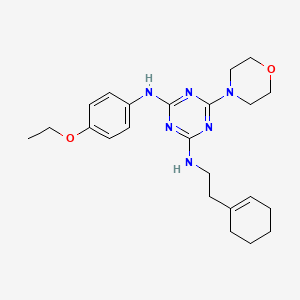

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-fluorophenacyl bromide consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

2,6-Dichloro-3-fluorophenacyl bromide is a solid substance with a melting point of 38-44 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Antitumor Activity

Research has demonstrated the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines carrying a 2,4-dichloro-5-fluorophenyl moiety through cyclization with substituted phenacyl bromides, showing moderate to excellent in vitro antitumor activity against a panel of cancer cell lines (Bhat et al., 2009).

Antimicrobial Activity

Novel 1,2,4-Triazolo[3,4-b]thiazole derivatives synthesized via a multi-component reaction involving 2,4-dichloro-5-fluorophenacyl bromide have exhibited antimicrobial activity against bacterial and fungal strains (Bhat & Holla, 2004).

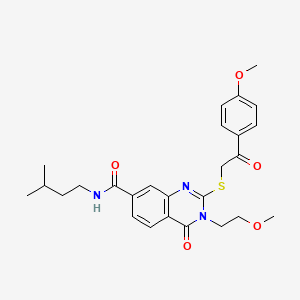

Antibacterial and Anti-inflammatory Agents

Synthesis of new 2,4-disubstituted thiazoles as potential antibacterial and anti-inflammatory agents has been reported. These compounds were derived from reactions involving 2,4-dichloro-5-fluorophenacyl bromide, demonstrating promising biological activities (Holla et al., 2003).

Fluorescence Sensing

A study on the synthesis of 1-Pyrenyl- and 3-Perylenyl-antimony(V) derivatives for the turn-on sensing of fluoride ions in water at sub-ppm concentrations has been conducted. These derivatives were synthesized using bromide salts, including phenacyl bromides, indicating their utility in detecting fluoride ions through fluorescence response (Hirai et al., 2016).

Antipathogenic Activity

Thiourea derivatives synthesized through reactions involving acyl bromides have shown significant antipathogenic activity, especially against biofilm-forming bacterial strains. These findings suggest the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

2,6-Dichloro-3-fluorophenacyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing in dust, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

properties

IUPAC Name |

2-bromo-1-(2,6-dichloro-3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVUFUXFUVITSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-fluorophenacyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)

![(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B2604665.png)